GW 833972A

Description

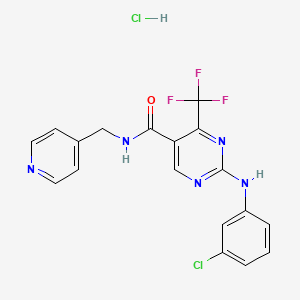

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHSVFAUAKIVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746696 | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092502-33-4 | |

| Record name | GW-833972A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW833972A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-833972A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GW 833972A: A Technical Guide to a Selective CB2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW 833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). With a selectivity of approximately 1000-fold over the cannabinoid receptor type 1 (CB1), this compound serves as a critical research tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, particularly in the immune system and peripheral tissues. Its ability to modulate sensory nerve function and immune cell responses without the psychoactive effects associated with CB1 receptor activation makes it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of its effects on various biological systems.

Pharmacological Profile

This compound is a synthetic, small-molecule agonist of the CB2 receptor. Its chemical and pharmacological properties are summarized below.

Chemical Properties

| Property | Value |

| Chemical Name | N-[(4-chlorophenyl)methyl]-2-[[(4-trifluoromethyl)phenyl]methylamino]-5-pyrimidinecarboxamide |

| Molecular Formula | C₁₈H₁₃ClF₃N₅O |

| Molecular Weight | 407.78 g/mol |

| CAS Number | 667905-37-5 |

Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound, highlighting its high affinity and selectivity for the CB2 receptor. While a specific dissociation constant (Ki) from competitive binding assays is not prominently reported in the literature, the pEC50 values from functional assays robustly demonstrate its potent and selective agonism at the CB2 receptor.

| Parameter | Receptor | Species | Value | Reference |

| pEC50 | Human CB2 | Human | 7.3 | [1] |

| pEC50 | Rat CB2 | Rat | 7.5 | [1] |

| pEC50 | Human CB1 | Human | 4.5 | [1] |

| Selectivity | CB2 vs. CB1 | - | ~1000-fold | [1] |

| EC50 (Capsaicin-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 33.9 µM | [1] |

| EC50 (Hypertonic saline-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 6.5 µM | |

| EC50 (PGE2-induced depolarization) | Guinea Pig Vagus Nerve | Guinea Pig | 15.9 µM |

Signaling Pathways

Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).

Furthermore, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways play crucial roles in regulating immune cell proliferation, differentiation, and cytokine production. This compound has also been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro: Isolated Vagus Nerve Depolarization Assay

This assay assesses the ability of this compound to inhibit sensory nerve activation.

-

Tissue Preparation:

-

Human or guinea pig vagus nerves are isolated and placed in a three-compartment grease-gap recording chamber.

-

The chamber is continuously perfused with Krebs-Henseleit solution (in mM: NaCl 118, KCl 5.4, MgSO₄ 1.2, KH₂PO₄ 1.0, NaHCO₃ 25, glucose 11.1, and CaCl₂ 2.5) gassed with 95% O₂ and 5% CO₂ at 37°C.

-

-

Electrophysiological Recording:

-

The nerve is placed across two compartments separated by a petroleum jelly seal. One compartment is perfused with Krebs solution, and the other with a high-potassium solution to measure the maximal compound action potential.

-

Changes in membrane potential are recorded using Ag/AgCl electrodes connected to a differential amplifier.

-

-

Experimental Procedure:

-

A stable baseline potential is established.

-

The nerve is challenged with a stimulating agent such as capsaicin (e.g., 1 µM), hypertonic saline (e.g., 2% NaCl), or prostaglandin E₂ (PGE₂) (e.g., 10 µM) to induce depolarization.

-

After washout and return to baseline, the nerve is pre-incubated with varying concentrations of this compound (e.g., 0.3-300 µM) for a specified period (e.g., 20 minutes).

-

The nerve is re-challenged with the stimulating agent in the presence of this compound.

-

The percentage inhibition of the depolarization response is calculated.

-

In Vivo: Citric Acid-Induced Cough Model

This model evaluates the antitussive effects of this compound in a conscious animal model.

-

Animals:

-

Male Dunkin-Hartley guinea pigs are commonly used.

-

-

Experimental Setup:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

An aerosol of citric acid is delivered into the chamber using a nebulizer.

-

-

Experimental Procedure:

-

Animals are acclimatized to the plethysmograph.

-

A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes). Coughs are identified by the characteristic sharp inspiratory and expiratory flow changes.

-

This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection (e.g., 30 mg/kg), a specified time before the citric acid challenge (e.g., 1 hour).

-

The animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.

-

The percentage reduction in the number of coughs compared to the vehicle-treated group is calculated.

-

Cell-Based: T-cell Proliferation and Cytokine Production Assay

This assay investigates the immunomodulatory effects of this compound on T-lymphocytes.

-

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

T-cells can be further isolated from PBMCs by negative selection if required.

-

-

T-cell Proliferation Assay:

-

PBMCs are labeled with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Cells are seeded in a 96-well plate and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Cells are co-incubated with various concentrations of this compound or vehicle.

-

After a suitable incubation period (e.g., 3-5 days), cells are harvested, and the dilution of CFSE, indicative of cell division, is analyzed by flow cytometry.

-

-

Cytokine Production Assay:

-

PBMCs are stimulated as described above in the presence of this compound.

-

A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture to allow intracellular cytokine accumulation.

-

Cells are harvested, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

-

The percentage of cytokine-producing T-cells is determined by flow cytometry.

-

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the CB2 receptor. Its high selectivity allows for the dissection of CB2-mediated effects from those of the CB1 receptor, which is crucial for advancing our understanding of the endocannabinoid system in health and disease. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to the development of novel therapeutics targeting the CB2 receptor for a range of conditions, including chronic pain, inflammation, and immune-mediated disorders.

References

The Discovery and Synthesis of GW 833972A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 833972A is a potent and highly selective cannabinoid receptor 2 (CB2) agonist, demonstrating a significant therapeutic potential in preclinical models of chronic cough and neuroinflammatory conditions. Developed by GlaxoSmithKline, this small molecule has been instrumental in elucidating the role of the CB2 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological data of this compound, intended to serve as a valuable resource for researchers in the field of cannabinoid science and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in maintaining homeostasis. The cannabinoid receptor 2 (CB2) is primarily expressed in the peripheral nervous system and on immune cells, making it an attractive therapeutic target for inflammatory and pain-related disorders, while avoiding the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This compound emerged from discovery efforts to identify selective CB2 agonists with therapeutic utility.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development and application in research. The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | N-{4-[4-(3-Chloro-5-fluoro-2-pyridinyl)phenyl]-2-pyrimidinyl}-N-methylacetamide |

| CAS Number | 1092502-33-4 |

| Molecular Formula | C23H18ClFN4O |

| Molecular Weight | 432.87 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence, culminating in a key Suzuki coupling reaction to form the biaryl core. The general synthetic scheme is outlined below. While the exact, detailed protocol from the initial discovery is proprietary, the following represents a plausible and common synthetic route based on related patent literature.

Synthetic Workflow

An In-depth Technical Guide to GW 833972A: A Selective CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 833972A is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2), demonstrating approximately 1000-fold greater selectivity for CB2 over the Cannabinoid Receptor 1 (CB1).[1] This selectivity makes it a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the contexts of inflammation, immune response, and sensory nerve function, without the confounding psychotropic effects associated with CB1 receptor activation. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with generalized experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex synthetic molecule belonging to the pyrimidine-5-carboxamide class of compounds. Its structure is characterized by a central pyrimidine ring, substituted with a trifluoromethyl group, a 3-chloroanilino group, and a carboxamide moiety linked to a pyridin-4-ylmethyl group. It is typically supplied as a hydrochloride salt.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride |

| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl |

| InChI | InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H |

| InChIKey | UBHSVFAUAKIVKL-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄Cl₂F₃N₅O |

| Molecular Weight | 444.2 g/mol |

| Appearance | Off-white to light brown powder |

| Solubility | Soluble in DMSO (≥ 20 mg/mL) |

Biological Activity and Signaling Pathways

This compound is a full agonist at the human CB2 receptor, with a pEC₅₀ of 7.3.[1] Its high selectivity for the CB2 receptor has been instrumental in elucidating the receptor's role in various physiological processes.

Immunomodulatory Effects

This compound has been shown to attenuate cell-mediated immunity.[2][3] Studies have demonstrated that it can impair T-cell proliferation and suppress the cytotoxic activity of CD8+ T-cells.[2][3] Furthermore, this compound can reduce the production of Th1 cytokines, such as IL-2, TNF-α, and IFN-γ.[2][4]

Effects on Sensory Nerve Function

A key area of investigation for this compound has been its inhibitory effect on sensory nerve function. It has been shown to inhibit capsaicin-induced depolarization of both human and guinea-pig vagus nerves.[1][5] Additionally, it inhibits nerve depolarization induced by other tussive agents like hypertonic saline and prostaglandin E₂ (PGE₂).[1][5] In vivo studies in guinea pigs have demonstrated that this compound can inhibit citric acid-induced cough, an effect that is blocked by a CB2 receptor antagonist.[1][5]

Signaling Pathways

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Interestingly, this compound is reported to be a β-arrestin-biased agonist.[2][3][4] This means that it preferentially activates the β-arrestin pathway over the G-protein pathway. Upon receptor activation, β-arrestins are recruited to the receptor, which not only desensitizes the G-protein signal but also initiates a separate wave of signaling events. These can include the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK).

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, this section provides detailed methodologies for key experiments used to characterize its biological activity. These are generalized protocols based on standard laboratory practices.

CB2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for the CB2 receptor by measuring its ability to displace a known radiolabeled CB2 ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled CB2 ligand (e.g., [³H]CP55,940).

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of a known unlabeled CB2 agonist/antagonist to a separate set of wells.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).

-

cAMP Accumulation Assay

This functional assay measures the effect of this compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture and Stimulation:

-

Plate cells expressing the CB2 receptor in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Concurrently, treat the cells with increasing concentrations of this compound.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated CB2 receptor, providing evidence for biased agonism.

Methodology:

-

Assay Principle:

-

Utilize a cell line co-expressing the CB2 receptor and a β-arrestin fusion protein. A common method is the PathHunter® assay, which uses enzyme fragment complementation. In this system, a small fragment of β-galactosidase is fused to β-arrestin, and a larger fragment is fused to the C-terminus of the CB2 receptor.

-

-

Cell Treatment and Lysis:

-

Plate the engineered cells in a 96-well plate.

-

Treat the cells with increasing concentrations of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Lyse the cells and add the chemiluminescent substrate for β-galactosidase.

-

-

Detection and Analysis:

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Plot the luminescence signal against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of CB2 receptor biology. Its high selectivity and characterized activity as a β-arrestin-biased agonist make it particularly useful for dissecting the distinct signaling pathways downstream of CB2 activation. While a detailed synthesis protocol and comprehensive physicochemical data are not publicly available, the information and generalized protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound. Further research utilizing this compound will undoubtedly continue to shed light on the therapeutic potential of targeting the CB2 receptor for a variety of inflammatory and sensory disorders.

References

- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

GW 833972A: A Selective CB2 Receptor Agonist for Sensory Nerve Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GW 833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). Exhibiting a significant preference for the CB2 receptor over the CB1 receptor, this small molecule has emerged as a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathophysiological processes, particularly in the modulation of sensory nerve function. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on sensory nerve activity, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Selective CB2 Receptor Agonism

This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). The CB2 receptor is primarily expressed on immune cells, but has also been identified on sensory neurons, including those of the vagus nerve and dorsal root ganglia. This selective agonism allows for the targeted modulation of pathways involved in nociception and inflammation, without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Data on Receptor Selectivity and Potency

The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data regarding its binding affinity and functional activity at cannabinoid receptors, as well as its efficacy in inhibiting sensory nerve depolarization.

| Parameter | Value | Species | Receptor | Reference |

| Binding Affinity (pKi) | ~4.5 | Human | CB1 | [1] |

| ~7.3 | Human | CB2 | [1] | |

| Selectivity | ~1000-fold | Human | CB2 vs. CB1 | [1] |

Table 1: Receptor Binding Affinity and Selectivity of this compound. This table illustrates the significantly higher binding affinity of this compound for the human CB2 receptor compared to the CB1 receptor.

| Tussive Agent | EC50 Value (µM) | Species | Preparation | Reference |

| Capsaicin | 33.9 | Guinea Pig | Isolated Vagus Nerve | [1] |

| Hypertonic Saline | 6.5 | Guinea Pig | Isolated Vagus Nerve | [1] |

| Prostaglandin E2 (PGE2) | 15.9 | Guinea Pig | Isolated Vagus Nerve | [1] |

Table 2: Functional Potency of this compound in Inhibiting Sensory Nerve Depolarization. This table presents the half-maximal effective concentrations (EC50) of this compound required to inhibit depolarization of the guinea pig isolated vagus nerve induced by various stimuli.

Modulation of Sensory Nerve Function

Activation of CB2 receptors on sensory neurons by this compound leads to a reduction in neuronal excitability. This is achieved through the modulation of key signaling pathways and ion channels that govern the generation and propagation of action potentials.

Signaling Pathways

The primary signaling cascade initiated by this compound binding to the CB2 receptor involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Reduced cAMP levels, in turn, affect the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the modulation of ion channel function. There is also evidence suggesting that CB2 receptors can couple to other signaling pathways, including those involving Gs proteins and β-arrestin, which may contribute to the diverse effects of CB2 agonism.

Experimental Workflows

The inhibitory effects of this compound on sensory nerve function have been demonstrated in both in vitro and in vivo models. The following diagrams illustrate the general workflows for two key experimental paradigms.

Experimental Protocols

Isolated Vagus Nerve Preparation and Electrophysiological Recording

This in vitro method allows for the direct measurement of nerve depolarization in response to various stimuli and the assessment of the inhibitory effects of compounds like this compound.

Materials:

-

Dunkin-Hartley guinea pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 5.4, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1, CaCl2 2.5), gassed with 95% O2 / 5% CO2.

-

Sucrose gap recording apparatus

-

Ag/AgCl electrodes

-

Data acquisition system

Methodology:

-

Nerve Dissection: The vagus nerves are dissected from euthanized guinea pigs and placed in ice-cold Krebs-Henseleit solution.

-

Mounting: A segment of the vagus nerve is mounted in a three-compartment organ bath of a sucrose gap apparatus. The two outer compartments are perfused with Krebs-Henseleit solution, while the central compartment is perfused with an isotonic sucrose solution to electrically isolate the recording electrodes.

-

Recording: The nerve is placed across two Ag/AgCl electrodes connected to a differential amplifier. Changes in membrane potential (depolarization) are recorded using a data acquisition system.

-

Stimulation: Tussive agents such as capsaicin, hypertonic saline, or PGE2 are added to the perfusion solution to induce nerve depolarization.

-

Drug Application: this compound is added to the perfusion solution at various concentrations prior to the application of the tussive agent to determine its inhibitory effect.

-

Data Analysis: The amplitude of the depolarization in the presence and absence of this compound is measured. The percentage inhibition is calculated, and concentration-response curves are constructed to determine the EC50 value.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is used to assess the antitussive potential of compounds by measuring their ability to inhibit cough reflexes induced by a chemical irritant.

Materials:

-

Dunkin-Hartley guinea pigs

-

Whole-body plethysmography chamber

-

Nebulizer for aerosol generation

-

Citric acid solution (e.g., 0.4 M)

-

Data acquisition and analysis software

Methodology:

-

Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmography chamber for a set period before the experiment.

-

Drug Administration: this compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified time before the citric acid challenge.

-

Cough Induction: The animals are placed in the plethysmography chamber, and an aerosol of citric acid is delivered into the chamber for a defined duration to induce coughing.

-

Cough Recording: The characteristic changes in pressure and airflow associated with coughing are detected by a transducer in the plethysmography chamber and recorded by a data acquisition system. Audio and video recordings can also be used to confirm cough events.

-

Data Analysis: The number of coughs during the exposure period is counted. The antitussive effect of this compound is determined by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

Conclusion

This compound is a critical tool for elucidating the role of the CB2 receptor in sensory nerve modulation. Its high selectivity allows for the specific investigation of CB2-mediated pathways, providing valuable insights into potential therapeutic targets for conditions characterized by sensory nerve hyperactivity, such as chronic cough and neuropathic pain. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective CB2 agonists in the field of sensory neuroscience and drug discovery.

References

The Cannabinoid CB2 Receptor Agonist GW 833972A: A Potential Therapeutic Avenue for Chronic Cough

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic cough remains a significant unmet clinical need, with current therapies often lacking efficacy and exhibiting undesirable side effects. Emerging research has identified the cannabinoid system, specifically the cannabinoid type 2 (CB2) receptor, as a promising target for novel antitussive agents. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting the potential therapeutic application of GW 833972A, a selective CB2 receptor agonist, for the treatment of cough. Data from key in vivo and in vitro studies are presented, alongside detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows. The findings highlight the potential of this compound to inhibit cough via modulation of sensory nerve activity, offering a promising, non-narcotic approach for the management of chronic cough.

Introduction

Cough is a vital protective reflex that facilitates the clearing of airways. However, when it becomes chronic, it can be debilitating and significantly impact a patient's quality of life. The cough reflex is a complex process initiated by the stimulation of sensory nerves in the airways, which transmit signals to the brainstem's cough center.[1] Current antitussive therapies often target the central nervous system, leading to side effects such as sedation and constipation.[2] Consequently, there is a pressing need for peripherally acting drugs with improved safety profiles.

The endocannabinoid system, and particularly the CB2 receptor, has garnered attention for its role in modulating inflammation and neuronal activity. Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, including immune cells and sensory neurons. This distribution makes the CB2 receptor an attractive therapeutic target for treating conditions like chronic cough without inducing central nervous system side effects.

This compound is a novel and highly selective agonist for the CB2 receptor, exhibiting over 1000-fold selectivity for CB2 over CB1 receptors. This high selectivity minimizes the risk of psychoactive effects, making it a strong candidate for therapeutic development. This document will delve into the preclinical data that substantiates the antitussive potential of this compound.

Quantitative Data on Antitussive Efficacy

Preclinical studies in guinea pigs, a well-established animal model for cough research, have demonstrated the significant antitussive effects of this compound. The primary in vivo model utilized was the citric acid-induced cough model, a standard method for evaluating the efficacy of potential antitussive drugs.

Table 1: In Vivo Efficacy of this compound on Citric Acid-Induced Cough in Guinea Pigs

| Dose of this compound (mg/kg, i.p.) | Mean Number of Coughs (per 10 min) | Percentage Inhibition (%) | Statistical Significance (p-value) |

| Vehicle | 15.2 ± 1.8 | - | - |

| 3 | Not reported as significant | Not reported as significant | > 0.05 |

| 10 | Not reported as significant | Not reported as significant | > 0.05 |

| 30 | 1.8 ± 0.5 | 88.1 | < 0.05 |

Data sourced from Belvisi et al., 2008.

As detailed in Table 1, intraperitoneal administration of this compound at a dose of 30 mg/kg resulted in a profound and statistically significant reduction in the number of coughs induced by citric acid, achieving an 88.1% inhibition. A dose-response study was conducted, and it was determined that 30 mg/kg was the minimum dose to elicit a significant antitussive effect. The effects of this compound were confirmed to be mediated by the CB2 receptor, as the antitussive activity was blocked by a selective CB2 receptor antagonist (SR 144528) but not by a CB1 receptor antagonist (rimonabant).

Mechanism of Action: Modulation of Sensory Nerve Activity

The antitussive effects of this compound are attributed to its ability to inhibit the activity of sensory nerves in the airways. In vitro studies using isolated vagus nerve preparations from both guinea pigs and humans have provided direct evidence for this mechanism.

Table 2: In Vitro Effects of this compound on Vagal Nerve Depolarization

| Stimulus | Species | Effect of this compound |

| Capsaicin | Guinea Pig, Human | Inhibition of depolarization |

| Prostaglandin E₂ (PGE₂) | Guinea Pig | Inhibition of depolarization |

| Hypertonic Saline | Guinea Pig | Inhibition of depolarization |

| Low pH (Citric Acid) | Guinea Pig | Inhibition of depolarization |

Data sourced from Belvisi et al., 2008.

This compound was shown to inhibit the depolarization of the vagus nerve induced by a variety of tussive agents, including capsaicin, prostaglandin E₂, hypertonic saline, and low pH (citric acid). These findings strongly suggest that this compound acts directly on the sensory nerves to reduce their excitability, thereby dampening the initiation of the cough reflex.

Signaling Pathway

This compound exerts its effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by CB2 receptor activation on sensory nerve terminals is believed to be the primary mechanism underlying its antitussive action.

Figure 1: Proposed signaling pathway for the antitussive action of this compound.

Upon binding of this compound, the CB2 receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP can modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This dampening of sensory nerve activation at the periphery prevents the transmission of tussive signals to the central nervous system, thereby inhibiting the cough reflex.

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this whitepaper.

In Vivo Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the procedure for inducing and measuring cough in conscious guinea pigs to assess the efficacy of antitussive agents.

Figure 2: Experimental workflow for the in vivo citric acid-induced cough model.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmography chambers

-

Nebulizer

-

Citric acid solution (0.3 M in sterile saline)

-

This compound solution (3, 10, or 30 mg/kg in vehicle)

-

Vehicle control solution

-

Sound recording equipment and respiratory monitoring software

Procedure:

-

Animal Acclimatization: Guinea pigs are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Dosing: Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the citric acid challenge.

-

Placement in Plethysmography Chambers: Each guinea pig is placed individually into a whole-body plethysmography chamber to allow for the monitoring of respiratory parameters and recording of cough sounds.

-

Cough Induction: A nebulizer is used to deliver an aerosol of 0.3 M citric acid into the chamber for a period of 10 minutes.

-

Data Recording: Throughout the 10-minute exposure period, coughs are identified and counted based on the characteristic explosive sound and the associated sharp transient change in airflow and pressure, as measured by the plethysmograph.

-

Data Analysis: The total number of coughs for each animal is recorded. The percentage of cough inhibition for the drug-treated group is calculated relative to the vehicle-treated control group.

In Vitro Isolated Vagus Nerve Preparation

This protocol describes the method for isolating the vagus nerve and measuring its depolarization in response to various stimuli, allowing for the direct assessment of a compound's effect on sensory nerve activity.

Figure 3: Experimental workflow for the in vitro isolated vagus nerve preparation.

Materials:

-

Vagus nerve tissue from guinea pigs or human donors

-

Grease-gap recording chamber

-

Krebs-Henseleit solution

-

Stimulating agents (e.g., capsaicin, prostaglandin E₂, hypertonic saline, citric acid)

-

This compound solution

-

Electrophysiological recording equipment (amplifier, data acquisition system)

Procedure:

-

Tissue Isolation: The vagus nerve is carefully dissected from either a humanely euthanized guinea pig or from human donor tissue.

-

Mounting: The isolated nerve is mounted in a two-compartment grease-gap recording chamber. The two ends of the nerve are placed in separate compartments, which are electrically isolated by a grease seal.

-

Electrophysiological Recording: The potential difference between the two compartments is recorded, which reflects the membrane potential of the nerve.

-

Baseline Recording: A stable baseline recording of the nerve's resting membrane potential is established.

-

Stimulation: A stimulating agent (e.g., capsaicin) is added to one compartment to induce depolarization of the nerve, and the change in membrane potential is recorded.

-

Drug Application: The stimulating agent is washed out, and the nerve is superfused with a solution containing this compound for a defined period.

-

Re-stimulation: The stimulating agent is re-applied in the presence of this compound, and the resulting depolarization is recorded.

-

Data Analysis: The amplitude of the depolarization before and after the application of this compound is compared to determine the inhibitory effect of the compound on sensory nerve activation.

Conclusions and Future Directions

The preclinical data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for chronic cough. Its potent antitussive effect, mediated by the peripheral inhibition of sensory nerve activity via the CB2 receptor, represents a promising and novel mechanism of action. This peripherally restricted action is a key advantage, as it is likely to be associated with a more favorable side-effect profile compared to centrally acting antitussive drugs.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to determine the optimal dosing regimen and to correlate drug exposure with antitussive efficacy in relevant preclinical models.

-

Chronic Cough Models: Evaluation of the efficacy of this compound in more complex models of chronic cough that better mimic the human disease state, such as those involving airway inflammation or nerve injury.

-

Safety and Toxicology Studies: Thorough assessment of the safety profile of this compound to support its progression into clinical development.

-

Clinical Trials: Ultimately, well-designed clinical trials in patients with chronic cough will be necessary to confirm the efficacy and safety of this compound in humans.

References

- 1. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

GW 833972A: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity and functional profile of GW 833972A, a potent and selective CB2 receptor agonist. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts in the field of cannabinoid science.

Core Data Presentation: Binding Affinity and Potency

This compound has been identified as a highly selective agonist for the cannabinoid receptor 2 (CB2) with approximately 1000-fold greater potency for CB2 over the cannabinoid receptor 1 (CB1)[1]. While direct binding affinity values (Ki) from publicly available, peer-reviewed literature are scarce due to the initial data being unpublished by GlaxoSmithKline, functional potency data in the form of pEC50 values have been reported.

| Compound | Receptor | Species | Parameter | Value | Molar Concentration (EC50) | Selectivity (CB1/CB2) |

| This compound | CB2 | Human | pEC50 | 7.3[1] | 50.1 nM | ~1000-fold |

| This compound | CB2 | Rat | pEC50 | 7.5[1] | 31.6 nM | |

| This compound | CB1 | Human | pEC50 | 4.5[1] | 31.6 µM |

Note: The EC50 values were calculated from the provided pEC50 values (EC50 = 10^(-pEC50)).

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the binding affinity and functional activity of cannabinoid receptor ligands like this compound.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

2. Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [³H]CP55,940 (typically at or below its Kd value).

-

Serial dilutions of this compound.

-

For non-specific binding wells, add a saturating concentration of WIN 55,212-2.

-

For total binding wells, add assay buffer instead of the test compound.

-

-

Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the cannabinoid receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

2. Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer containing GDP (typically 10-30 µM).

-

Serial dilutions of this compound.

-

For basal activity wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.

-

Plot the stimulated specific binding (as a percentage over basal) against the logarithm of the concentration of this compound.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve using non-linear regression. The pEC50 is the negative logarithm of the EC50.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the characterization of this compound.

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Caption: Simplified CB2 Receptor Signaling Pathway.

References

The Pharmacology of GW833972A: A Selective CB2 Receptor Agagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GW833972A is a potent and highly selective agonist for the cannabinoid receptor type 2 (CB2). With approximately 1000-fold greater selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), GW833972A has emerged as a valuable pharmacological tool for investigating the therapeutic potential of targeting the CB2 receptor without the psychoactive effects associated with CB1 activation.[1][2] This technical guide provides a comprehensive overview of the pharmacology of GW833972A, detailing its receptor binding and functional activity, experimental protocols for its characterization, and the key signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for GW833972A, providing a clear comparison of its potency and efficacy across different experimental systems.

Table 1: Receptor Binding and Functional Potency of GW833972A

| Parameter | Species | Receptor | Value |

| pEC50 | Human | CB2 | 7.3[1] |

| pEC50 | Rat | CB2 | 7.5[1] |

| pEC50 | Human | CB1 | 4.5[1] |

Table 2: In Vitro Inhibitory Activity of GW833972A on Sensory Nerve Depolarization

| Stimulant | Species | Preparation | EC50 | Maximal Inhibition (Emax) |

| Capsaicin (1 µM) | Guinea Pig | Isolated Vagus Nerve | 33.9 ± 4.2 µM[1] | 92.6 ± 7.5%[1] |

| Hypertonic Saline (2%) | Guinea Pig | Isolated Vagus Nerve | 6.5 ± 1.0 µM (apparent) | Not fully achieved |

| Prostaglandin E2 (10 µM) | Guinea Pig | Isolated Vagus Nerve | 15.9 ± 2.5 µM[1] | 95.2 ± 8.2%[1] |

Table 3: In Vivo Efficacy of GW833972A

| Model | Species | Effect | Dose |

| Citric Acid-Induced Cough | Guinea Pig | Inhibition of tussive response | 30 mg/kg, i.p.[1][3] |

| Capsaicin-Induced Plasma Protein Extravasation | Guinea Pig | No significant effect | 30 mg/kg, i.p.[1] |

Key Signaling Pathways

GW833972A exerts its effects by modulating intracellular signaling cascades following its binding to the G protein-coupled CB2 receptor. The primary mechanisms involve the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways. Furthermore, GW833972A has been described as a β-arrestin-biased agonist.[4]

Signaling in Sensory Neurons

In sensory neurons, activation of the CB2 receptor by GW833972A leads to the inhibition of adenylyl cyclase. This reduction in cyclic AMP (cAMP) levels is thought to decrease the sensitivity of ion channels, such as the capsaicin receptor TRPV1, to noxious stimuli, ultimately leading to a reduction in nerve depolarization and the sensation of pain.

Signaling in T-Cells

In T-cells, GW833972A-mediated activation of the CB2 receptor also leads to the inhibition of adenylyl cyclase and can modulate the phosphorylation of MAPK.[4] These signaling events contribute to the observed immunosuppressive effects, including the attenuation of T-cell proliferation and the reduction of Th1 cytokine (IL-2, TNF-α, IFN-γ) production.[4]

Detailed Experimental Protocols

A thorough understanding of the pharmacological profile of GW833972A requires detailed experimental methodologies. Below are protocols for key experiments cited in the literature.

Measurement of Sensory Nerve Depolarization of Isolated Vagus Nerve Preparations (In Vitro)

This protocol is used to assess the direct effect of GW833972A on the excitability of sensory nerves.

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the vagus nerves are dissected and placed in Krebs solution.

-

Recording Setup: The vagus nerve is mounted in a grease-gap recording chamber, allowing for the measurement of changes in membrane potential.

-

Stimulation: Nerve depolarizations are induced by superfusion with capsaicin (1 µM), hypertonic saline (2% m/v), or prostaglandin E2 (10 µM) for 2 minutes.

-

Compound Application: Following reproducible depolarization responses, the nerve is superfused with GW833972A (0.3–300 µM) or vehicle (0.1% DMSO) for 10 minutes.

-

Data Analysis: The peak depolarization response is measured before and after the application of GW833972A. The percentage inhibition of the stimulant-induced depolarization is then calculated.

Citric Acid-Induced Cough Model (In Vivo)

This model assesses the antitussive potential of GW833972A in a conscious animal model.

-

Animal Preparation: Male Dunkin-Hartley guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters.

-

Compound Administration: GW833972A (30 mg/kg) or vehicle (0.5% methylcellulose with 0.2% Tween 80 in saline) is administered intraperitoneally (i.p.) 30 minutes before the tussive challenge.[1]

-

Tussive Challenge: The animals are exposed to an aerosol of citric acid (0.3 M) for a defined period.

-

Data Collection: The number of coughs is recorded during the exposure period.

-

Data Analysis: The number of coughs in the GW833972A-treated group is compared to the vehicle-treated group to determine the percentage inhibition.

T-Cell Proliferation Assay

This assay evaluates the immunomodulatory effects of GW833972A on T-lymphocyte proliferation.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Cell Culture: PBMCs are cultured in the presence of a T-cell mitogen (e.g., anti-CD3 monoclonal antibody) to induce proliferation.

-

Compound Treatment: GW833972A (at various concentrations) or vehicle is added to the cell cultures.

-

Proliferation Measurement: T-cell proliferation is assessed after a set incubation period (e.g., 5 days) using methods such as CFSE staining and flow cytometry.

-

Data Analysis: The proliferation of T-cells in the presence of GW833972A is compared to the vehicle control to determine the inhibitory effect.

Conclusion

GW833972A is a highly selective CB2 receptor agonist with demonstrated efficacy in modulating sensory nerve function and immune responses. Its ability to inhibit nerve depolarization and cough in preclinical models, coupled with its immunosuppressive effects on T-cells, highlights the therapeutic potential of targeting the CB2 receptor for a range of conditions, including chronic cough and inflammatory disorders. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the CB2 receptor in health and disease and to develop novel CB2-targeted therapeutics.

References

- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: The Inhibitory Effect of GW 833972A on Vagus Nerve Depolarization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW 833972A is a potent and highly selective cannabinoid receptor 2 (CB2) agonist. Research demonstrates its significant inhibitory activity on sensory nerve function, particularly its ability to suppress depolarization of the vagus nerve. This compound has been shown to inhibit nerve depolarization induced by various stimuli, including capsaicin, prostaglandin E2 (PGE2), and hypertonic saline in both guinea pig and human tissues.[1][2][3][4] The mechanism of action is mediated through the activation of peripheral CB2 receptors located on sensory nerves, establishing the CB2 receptor as a promising therapeutic target for conditions involving sensory nerve hyperactivity, such as chronic cough.[1][2] This document provides a detailed overview of the core pharmacology of this compound, its effects on vagal nerve depolarization, the experimental protocols used for its evaluation, and a summary of key quantitative findings.

Introduction

The vagus nerve, a critical component of the parasympathetic nervous system, plays a key role in regulating a wide array of physiological functions, including inflammation, respiration, and nociception.[5] It is a mixed nerve, composed of approximately 80% afferent (sensory) and 20% efferent (motor) fibers, which allows for bidirectional communication between the central nervous system and peripheral organs.[5] Sensory C-fibers and rapidly adapting receptors in the airways, which are part of the vagal sensory network, can trigger protective reflexes like cough and bronchoconstriction.[1] In inflammatory conditions, the activity of these sensory nerves can be heightened, leading to exacerbated and deleterious symptoms.[1]

The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a significant modulator of immune function and sensory nerve activity.[6][7] Unlike the CB1 receptor, the CB2 receptor is not highly expressed in the central nervous system, making it an attractive therapeutic target that may avoid central sedative effects.[1][4] this compound is a novel and highly selective CB2 receptor agonist, demonstrating approximately 1000-fold greater selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity makes it an invaluable tool for elucidating the role of CB2 receptors in physiological processes and as a lead compound for drug development.

This whitepaper focuses on the specific effects of this compound on the depolarization of vagus nerve fibers, summarizing the preclinical evidence that supports its mechanism of action.

Core Mechanism of Action

This compound exerts its inhibitory effect on vagus nerve depolarization by selectively binding to and activating CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) located on the peripheral terminals of sensory nerves.[1][7]

The proposed signaling pathway is as follows:

-

Stimulus-Induced Depolarization: Nociceptive stimuli (e.g., capsaicin, PGE2, hypertonic saline) activate specific ion channels (like TRPV1 for capsaicin) on the membrane of vagal sensory neurons. This leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization, which, if the threshold is reached, generates an action potential.

-

CB2 Receptor Activation: this compound binds to the CB2 receptor on the neuronal membrane.

-

G-Protein Signaling Cascade: Activation of the CB2 receptor leads to the dissociation of the associated Gi/o protein into its α and βγ subunits.

-

Inhibition of Neuronal Excitability: The Gi/o signaling cascade is believed to inhibit neuronal excitability through several downstream effects, such as the inhibition of adenylyl cyclase and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels or inhibition of voltage-gated calcium channels). This ultimately counteracts the depolarizing stimuli, making it more difficult for the neuron to reach the action potential threshold.

The inhibitory effect of this compound is confirmed to be CB2-mediated, as it can be blocked by a selective CB2 receptor antagonist (SR 144528) but not by a CB1 receptor antagonist (rimonabant).[1][4][7]

Experimental Protocols and Data

The primary method used to assess the effect of this compound on vagal function is the in vitro isolated vagus nerve preparation. This technique allows for direct measurement of nerve depolarization in response to chemical stimuli in a controlled environment, free from systemic pharmacokinetic variables.[1]

Key Experimental Protocol: Isolated Vagus Nerve Depolarization Assay

This protocol provides a detailed methodology for measuring sensory nerve depolarization of isolated vagus nerve preparations.[1]

-

Tissue Preparation:

-

Vagus nerves are dissected from either guinea pigs or human donor tissue.

-

The nerve is carefully placed to lie longitudinally across a series of chambers in a Perspex block.

-

The central chamber is filled with petroleum jelly to electrically isolate the two ends of the nerve, creating a high-resistance seal.

-

-

Recording Setup:

-

One end of the nerve is continuously superfused with Krebs solution (acting as the recording chamber). The other end is superfused with Krebs solution containing the test compounds (the stimulating chamber).

-

Extracellular recording electrodes (Ag/AgCl) are placed in the recording and stimulating chambers to measure the potential difference across the nerve.

-

The signal is amplified and recorded using data acquisition software.

-

-

Experimental Procedure:

-

A baseline potential difference is established by superfusing both ends of the nerve with Krebs solution.

-

Nerve depolarization is induced by superfusing the stimulating end of the nerve with a known agonist, such as capsaicin, hypertonic saline, or PGE2, for a set duration (e.g., 2 minutes).

-

To test the effect of this compound, the compound is added to the superfusion buffer for a pre-incubation period (e.g., 10 minutes) before the depolarizing stimulus is applied.

-

The change in potential difference (depolarization) is measured and compared between control (stimulus alone) and treated (this compound + stimulus) conditions.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on vagus nerve depolarization.

Table 1: Inhibition of Capsaicin-Induced Depolarization in Human Vagus Nerve [1]

| This compound Concentration | Capsaicin Concentration | % Inhibition of Depolarization (n=1/2) |

| 1 µM | 10 µM | 55% |

| 10 µM | 10 µM | 78% |

Table 2: Inhibitory Effects of this compound on Guinea Pig Vagus Nerve Depolarization [1][8]

| Stimulus | This compound Concentration Range | Observed Effect |

| Capsaicin | 0.3 - 300 µM | Concentration-dependent inhibition |

| Prostaglandin E2 (PGE2) | 0.3 - 300 µM | Concentration-dependent inhibition |

| Hypertonic Saline | 0.3 - 300 µM | Concentration-dependent inhibition |

Table 3: Receptor Selectivity and Potency of this compound [1]

| Receptor Target | Assay Type | Potency (pEC50) | Selectivity (vs. CB1) |

| Human CB2 | Receptor Binding/Activation | 7.3 | ~1000-fold |

| Rat CB2 | Receptor Binding/Activation | 7.5 | ~1000-fold |

| Human/Rat CB1 | Receptor Binding/Activation | 4.5 | - |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Discussion and Implications for Drug Development

The data conclusively demonstrate that this compound is a potent inhibitor of sensory vagus nerve depolarization.[1][2][8] Its ability to suppress responses to a range of stimuli—including the exogenous ligand capsaicin and endogenous inflammatory mediators like PGE2—highlights its potential for broad anti-tussive and anti-nociceptive effects.[1][3] The confirmation of this mechanism in human vagus nerve tissue provides a strong proof-of-concept for its therapeutic potential in human diseases.[1]

For drug development professionals, these findings are significant for several reasons:

-

Target Validation: The results strongly validate the CB2 receptor on peripheral sensory nerves as a viable target for treating conditions characterized by nerve hypersensitivity, such as chronic cough.[1][2]

-

Selectivity Advantage: The high selectivity of this compound for CB2 over CB1 receptors is a critical feature, suggesting a lower risk of centrally-mediated side effects (e.g., sedation, psychoactivity) that have hindered the development of CB1-targeted therapies.[1]

-

Translational Potential: The effectiveness of this compound in inhibiting citric acid-induced cough in in vivo guinea pig models, combined with its demonstrated activity on human tissue, indicates a strong translational pathway from preclinical models to clinical application.[1][8]

Future research should focus on optimizing the pharmacokinetic properties of CB2 agonists based on the this compound scaffold to develop drug candidates with suitable profiles for clinical use.

Conclusion

This compound effectively suppresses vagus nerve depolarization by selectively activating peripheral CB2 receptors. This inhibitory action has been robustly demonstrated in vitro using isolated human and guinea pig vagus nerve preparations against multiple pro-tussive and inflammatory stimuli. The compound's high selectivity and proven efficacy in preclinical models establish the CB2 receptor as a compelling target for the development of novel therapeutics for chronic cough and other disorders driven by sensory nerve hyperactivity.

References

- 1. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory activity of the novel CB2 receptor agonist, GW833972A, on guinea-pig and human sensory nerve function in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. ovid.com [ovid.com]

- 5. Frontiers | Therapeutic Potential of Vagus Nerve Stimulation for Inflammatory Bowel Diseases [frontiersin.org]

- 6. Cannabinoid Receptor 1 Agonist ACEA and Cannabinoid Receptor 2 Agonist GW833972A Attenuates Cell-Mediated Immunity by Different Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GW 833972A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the selective cannabinoid receptor 2 (CB2) agonist, GW 833972A, in in vivo studies. The information is compiled from published literature to guide researchers in designing their experimental protocols.

Data Presentation: Recommended Dosage of this compound

The following table summarizes the currently available data on the in vivo dosage of this compound. It is important to note that published in vivo data for this specific compound is limited primarily to studies in guinea pigs.

| Animal Model | Route of Administration | Dosage | Vehicle | Study Focus | Reference |

| Guinea Pig (Dunkin-Hartley) | Intraperitoneal (i.p.) | 30 mg/kg | 0.5% methylcellulose + 0.2% Tween 80 in saline | Investigation of antitussive effects | [Belvisi et al., 2009] |

Note: The lack of extensive public data on this compound in other common laboratory animals such as mice and rats necessitates careful dose-finding studies when exploring its effects in these species. Researchers may consider the dosage used in guinea pigs as a starting point for dose-range finding studies in other models, always adhering to ethical guidelines for animal research.

Signaling Pathway of CB2 Receptor Activation

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation by an agonist like this compound initiates a cascade of intracellular signaling events that modulate cellular function.

Caption: CB2 receptor signaling cascade initiated by an agonist.

Experimental Protocols

Preparation of Vehicle (0.5% Methylcellulose and 0.2% Tween 80 in Saline)

This protocol describes the preparation of a common vehicle for the administration of hydrophobic compounds like this compound.

Materials:

-

Methylcellulose (viscosity ~400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile magnetic stir bar and stir plate

-

Sterile beakers or flasks

-

Autoclave

-

0.22 µm sterile filter

Procedure:

-

Preparation of Methylcellulose Solution: a. Heat approximately half of the required volume of sterile saline to 60-80°C. b. While stirring vigorously with a sterile magnetic stir bar, slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated saline. c. Continue stirring until the methylcellulose is fully dispersed, which may result in a cloudy suspension. d. Remove the solution from the heat and add the remaining volume of cold sterile saline. e. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or overnight.

-

Addition of Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.2% (0.2 mL for every 100 mL of final volume). b. Stir until the Tween 80 is completely dissolved.

-

Sterilization and Storage: a. For small volumes, the final vehicle can be sterile-filtered through a 0.22 µm filter. For larger volumes, the components can be autoclaved separately and mixed under sterile conditions. b. Store the prepared vehicle at 4°C.

Preparation and Administration of this compound Formulation

Materials:

-

This compound

-

Prepared sterile vehicle (0.5% methylcellulose and 0.2% Tween 80 in saline)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate syringes and needles for the intended route of administration

Procedure:

-

Formulation Preparation: a. Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated. b. Add a small amount of the prepared vehicle to the this compound powder in a sterile tube to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a short period to aid in dispersion.

-

In Vivo Administration (Intraperitoneal Injection Example): a. Before each injection, ensure the formulation is well-suspended by vortexing. b. Use an appropriate gauge needle (e.g., 25-27G for mice and rats) for intraperitoneal injection. c. Administer the calculated volume of the this compound suspension to the animal. The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for i.p. injections).

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.

Caption: A generalized workflow for in vivo experiments.

Disclaimer: These application notes are intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experienced researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for GW833972A in Guinea Pig Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GW833972A, a selective cannabinoid CB2 receptor agonist, in guinea pig models. The protocols detailed below are based on established research demonstrating the compound's inhibitory effects on sensory nerve function and the cough reflex.

Compound Profile: GW833972A

GW833972A is a potent and highly selective agonist for the cannabinoid CB2 receptor, exhibiting approximately 1000-fold selectivity over the CB1 receptor.[1][2][3][4] This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the airways, without the central nervous system side effects associated with CB1 receptor activation.[5]

Applications in Guinea Pig Models

The primary application of GW833972A in guinea pig models has been the investigation of its anti-tussive (cough-suppressing) properties and its modulatory effects on sensory nerve activity.[1][2][3][5] Key applications include:

-

Inhibition of induced cough: GW833972A has been shown to significantly inhibit cough induced by tussive agents like citric acid.[1][2][3]

-

Modulation of sensory nerve depolarization: In in vitro preparations of the guinea pig vagus nerve, GW833972A inhibits depolarization induced by various stimuli, including capsaicin, prostaglandin E₂ (PGE₂), and hypertonic saline.[1][2]

-

Investigation of neurogenic inflammation: While effective against cough, GW833972A did not inhibit capsaicin-induced plasma extravasation in the airways, suggesting a selective effect on the sensory nerve pathways mediating the cough reflex.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies using GW833972A in guinea pigs.